molecular formula C22H24N2O3 B12872486 3',4'-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)-[1,1'-biphenyl]-4-ol

3',4'-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)-[1,1'-biphenyl]-4-ol

Cat. No.: B12872486
M. Wt: 364.4 g/mol
InChI Key: FQTGRRRLKORLNI-UHFFFAOYSA-N
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Description

3’,4’-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)-[1,1’-biphenyl]-4-ol is a complex organic compound characterized by the presence of two oxazoline rings attached to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,4’-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)-[1,1’-biphenyl]-4-ol typically involves the reaction of biphenyl derivatives with oxazoline precursors under specific conditions. One common method involves the use of pyridine-2,6-dicarbaldehyde with hexane-3,4-dione and ammonium acetate to form the oxazoline rings . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors to maintain precise control over reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3’,4’-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)-[1,1’-biphenyl]-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The biphenyl structure allows for electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are employed under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

3’,4’-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)-[1,1’-biphenyl]-4-ol has several scientific research applications:

Mechanism of Action

The mechanism by which 3’,4’-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)-[1,1’-biphenyl]-4-ol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The oxazoline rings and biphenyl structure allow it to bind to specific sites, modulating the activity of these targets. This interaction can influence various biochemical pathways, leading to the desired effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3’,4’-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)-[1,1’-biphenyl]-4-ol stands out due to its biphenyl core, which provides additional sites for chemical modification and interaction with molecular targets. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C22H24N2O3

Molecular Weight

364.4 g/mol

IUPAC Name

4-[3,4-bis(4,4-dimethyl-5H-1,3-oxazol-2-yl)phenyl]phenol

InChI

InChI=1S/C22H24N2O3/c1-21(2)12-26-19(23-21)17-10-7-15(14-5-8-16(25)9-6-14)11-18(17)20-24-22(3,4)13-27-20/h5-11,25H,12-13H2,1-4H3

InChI Key

FQTGRRRLKORLNI-UHFFFAOYSA-N

Canonical SMILES

CC1(COC(=N1)C2=C(C=C(C=C2)C3=CC=C(C=C3)O)C4=NC(CO4)(C)C)C

Origin of Product

United States

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